molecular formula C13H11NO3 B1606242 1-methyl-4-(4-nitrophenoxy)benzene CAS No. 3402-74-2

1-methyl-4-(4-nitrophenoxy)benzene

Cat. No.: B1606242
CAS No.: 3402-74-2
M. Wt: 229.23 g/mol
InChI Key: OCIIHACECRRKPN-UHFFFAOYSA-N
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Description

Contextualization within Aromatic Ether Chemistry

Aromatic ethers are a class of organic compounds characterized by an oxygen atom connected to two aryl groups. The diaryl ether linkage is a significant structural motif found in numerous natural products with a wide range of biological activities, including antibacterial, anti-inflammatory, and antifungal properties. beilstein-journals.org The synthesis of these compounds is a key focus in organic chemistry.

A common method for forming diaryl ethers is the Ullmann condensation, a copper-catalyzed reaction between an aryl halide and a phenol (B47542). beilstein-journals.orgorganic-chemistry.org This reaction, first reported in 1903, has been refined over the years to improve yields and expand its substrate scope. beilstein-journals.org Modern modifications often employ ligands to accelerate the reaction and allow for milder conditions. organic-chemistry.orgacs.orgnih.gov The synthesis of 1-methyl-4-(4-nitrophenoxy)benzene can be achieved through this classic transformation, typically by reacting p-cresol (B1678582) with p-nitrochlorobenzene or a similar p-nitrophenyl halide.

Significance of Nitro-Substituted Aromatic Ethers in Chemical Sciences

The presence of a nitro (-NO2) group on an aromatic ring significantly influences the compound's chemical properties. numberanalytics.com The nitro group is strongly electron-withdrawing, which has several important consequences. numberanalytics.comnumberanalytics.com Firstly, it can activate the aromatic ring towards nucleophilic aromatic substitution. numberanalytics.comnih.gov This makes nitro-substituted aromatic ethers valuable intermediates in the synthesis of more complex molecules.

Secondly, the nitro group itself is a versatile functional group that can be readily transformed into other functionalities. numberanalytics.com For instance, the reduction of a nitro group to an amine (-NH2) is a fundamental transformation in organic synthesis. researchgate.net This reaction is crucial for the preparation of anilines, which are precursors to a vast array of pharmaceuticals, dyes, and polymers. numberanalytics.comresearchgate.net In the context of this compound, reduction of the nitro group would yield 4-(p-tolyloxy)aniline, a useful diamine monomer for the synthesis of high-performance polymers like polyimides.

Overview of Research Trajectories for this compound and Related Analogues

Research involving this compound and its analogues primarily revolves around their synthesis and utilization as building blocks for more complex structures. The Ullmann condensation remains a key synthetic route, with ongoing research focusing on the development of more efficient and environmentally benign catalytic systems. beilstein-journals.orgarkat-usa.org This includes the screening of new ligands and the use of non-polar solvents. beilstein-journals.orgarkat-usa.org

A significant area of research is the use of nitro-substituted diaryl ethers in the synthesis of their amino derivatives. The resulting aromatic amines are important monomers for the production of advanced materials. For example, the reduction of related nitro-substituted compounds is a key step in creating monomers for polyimides, which are known for their thermal stability. researchgate.net

Furthermore, the study of related nitroaromatic compounds extends to understanding their reactivity in various chemical transformations. The nitro group's influence on electrophilic and nucleophilic aromatic substitution patterns is a fundamental aspect of organic chemistry. nih.govquora.com The insights gained from studying compounds like this compound contribute to the broader understanding of reaction mechanisms and the design of new synthetic strategies.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-4-(4-nitrophenoxy)benzene
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InChI

InChI=1S/C13H11NO3/c1-10-2-6-12(7-3-10)17-13-8-4-11(5-9-13)14(15)16/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

OCIIHACECRRKPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC1=CC=C(C=C1)OC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
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Molecular Formula

C13H11NO3
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID30187631
Record name p-(p-Nitrophenoxy)toluene
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Molecular Weight

229.23 g/mol
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CAS No.

3402-74-2
Record name 1-Methyl-4-(4-nitrophenoxy)benzene
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Synthetic Methodologies for 1 Methyl 4 4 Nitrophenoxy Benzene

Strategies for Carbon-Oxygen Ether Bond Formation

The creation of the C-O bond between the two aromatic rings is the cornerstone of synthesizing 1-methyl-4-(4-nitrophenoxy)benzene.

Nucleophilic aromatic substitution (SNAr) is a widely employed method for forming diaryl ethers, particularly when one of the aromatic rings is activated by an electron-withdrawing group. proquest.comrsc.org The nitro group (-NO₂) in the precursor makes the aromatic ring electron-deficient and thus susceptible to nucleophilic attack.

A primary route for synthesizing this compound involves the reaction of an activated aryl halide, such as 1-fluoro-4-nitrobenzene (B44160), with p-cresol (B1678582). researchgate.netresearchgate.net The electron-withdrawing nitro group on the benzene (B151609) ring activates the halogen for displacement by the phenoxide ion generated from p-cresol. The general mechanism involves the attack of the p-cresolate nucleophile on the carbon atom bearing the fluorine, leading to the formation of a Meisenheimer complex, a negatively charged intermediate. libretexts.org Subsequent loss of the fluoride (B91410) ion yields the final diaryl ether product. The reactivity of the halogens in this reaction generally follows the order F > Cl > Br > I.

The reaction between 1-fluoro-4-nitrobenzene and pyrrolidine (B122466) has been studied under various pressures, indicating that reaction rates can be influenced by pressure changes. researchgate.net

A similar reaction is the preparation of p-nitrophenyl phenyl ether from 4-chloronitrobenzene and phenol (B47542), which is illustrative of the traditional Ullmann ether synthesis. wikipedia.org

Alkali metal carbonates, such as potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃), are frequently used as bases in the synthesis of diaryl ethers. rsc.orgumass.edu In these heterogeneous systems, the carbonate base facilitates the deprotonation of the phenol (p-cresol in this case) to form the more nucleophilic phenoxide ion. This is a critical step for the subsequent nucleophilic attack on the activated aryl halide.

The choice of the alkali metal carbonate can significantly influence the reaction rate and yield. Cesium carbonate is often found to be more effective than potassium carbonate, which may be attributed to its higher solubility in organic solvents and the increased reactivity of the resulting cesium phenoxide. umass.edu Studies have shown that alkali metal salts can have dramatic effects on the hydrolytic reaction rates of diaryl ethers at high temperatures. rsc.org The mechanism of catalysis by alkali metal carbonates involves the activation of the thiol group in the reaction of mercaptan and ethylene (B1197577) carbonate, a principle that can be extended to the activation of phenols. rsc.org

Influence of Base on Diaryl Ether Synthesis
BaseRelative ReactivityKey Characteristics
Cesium Carbonate (Cs₂CO₃)HighOften provides higher yields due to better solubility and increased nucleophilicity of the phenoxide.
Potassium Carbonate (K₂CO₃)ModerateA common and cost-effective choice, though sometimes less reactive than Cs₂CO₃.

The choice of solvent is crucial for the success of diaryl ether synthesis. High-boiling polar aprotic solvents like dimethylformamide (DMF), N-methylpyrrolidone (NMP), and dimethyl sulfoxide (B87167) (DMSO) are commonly employed. wikipedia.orgnih.gov These solvents are effective at solvating the cation of the base, thereby increasing the nucleophilicity of the phenoxide anion. acs.org For instance, DMF was found to be the most effective solvent for a particular cross-coupling reaction to form diaryl ethers. nih.gov A synthesis of a related compound, 1-methoxy-4-[(4-nitrophenoxy)methyl]benzene, was successfully carried out in DMF. prepchem.com

While many SNAr reactions for diaryl ether synthesis can proceed without a catalyst, particularly with highly activated substrates, certain reactions benefit from the use of catalysts. umass.edu The Ullmann condensation, a classic method for forming diaryl ethers, traditionally uses copper or its salts as a catalyst. wikipedia.orgorganic-chemistry.org Modern variations of the Ullmann reaction often use soluble copper(I) catalysts, which can operate under milder conditions than the traditional high-temperature requirements. wikipedia.org For example, copper(I) iodide (CuI) has been used as a catalyst in the presence of a base like triethylamine (B128534) in DMF. jsynthchem.comjsynthchem.com

In some cases, iron(III) oxide has also been employed as a catalyst. nih.gov The use of low catalytic amounts of both CuI and an iron compound like Fe(acac)₃ can effectively promote the C-O cross-coupling reaction. organic-chemistry.org

Common Solvents and Catalysts in Diaryl Ether Synthesis
ComponentExampleRole in the Reaction
SolventDimethylformamide (DMF)Polar aprotic solvent that increases the nucleophilicity of the phenoxide.
CatalystCuprous Iodide (CuI)Facilitates the carbon-oxygen bond formation, especially in Ullmann-type reactions.
CatalystIron(III) Oxide (Fe₂O₃)Can be used as a co-catalyst to promote the coupling reaction.

Besides the direct nucleophilic aromatic substitution pathway, other methods exist for the synthesis of diaryl ethers. The Ullmann condensation is a classical method that involves the copper-catalyzed reaction of an aryl halide with a phenol. wikipedia.orgorganic-chemistry.org While traditionally requiring harsh conditions, modern modifications have made this reaction more practical.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have been adapted for C-O bond formation to produce diaryl ethers. organic-chemistry.org These methods offer a broad substrate scope but can be sensitive to functional groups.

Another approach involves the use of diaryliodonium salts as arylating agents. proquest.comrsc.org This method can be performed under metal-free conditions and avoids the use of halogenated solvents.

Nucleophilic Aromatic Substitution Pathways

Precursor Design and Selection for Targeted Synthesis

The targeted synthesis of this compound requires careful selection of precursors. The primary precursors are a derivative of p-cresol and a derivative of 4-nitrophenol.

For the nucleophilic aromatic substitution pathway, the ideal precursors are p-cresol and an activated 4-nitrobenzene derivative. The activating group on the 4-nitrobenzene is typically a good leaving group, most commonly a halogen. As mentioned, 1-fluoro-4-nitrobenzene is a highly effective precursor due to the high electronegativity of fluorine, which strongly activates the ring towards nucleophilic attack. researchgate.netresearchgate.net Alternatively, 1-chloro-4-nitrobenzene or 1-bromo-4-nitrobenzene (B128438) can be used, though they may require more forcing reaction conditions or the use of a catalyst. umass.eduorgsyn.org

Design Considerations for Nitro-Substituted Aromatic Building Blocks

The nitro group plays a crucial role in the synthesis of this compound. As a potent electron-withdrawing group, it activates the aromatic ring towards nucleophilic attack, facilitating the ether linkage formation. wikipedia.orgnih.gov The strong deactivating nature of the nitro group directs electrophilic aromatic substitution to the meta position, a factor to consider when planning multi-step syntheses. nih.gov This electron-withdrawing characteristic is a key design element, as it makes the aryl halide (typically a halonitrobenzene) susceptible to reaction with a nucleophile like a phenoxide. wikipedia.org The versatility of the nitro group, which can be reduced to an amino group, further enhances its utility as a building block for more complex derivatives. mdpi.comfrontiersin.org

Synthesis of Halonitrobenzene Derivatives as Starting Materials

A common starting material for the synthesis of this compound is a halonitrobenzene, such as 1-bromo-4-nitrobenzene or 1-chloro-4-nitrobenzene. These compounds are typically prepared through the nitration of the corresponding halobenzene. The nitration of aromatic compounds is a well-established electrophilic aromatic substitution reaction, usually carried out with a mixture of nitric acid and sulfuric acid. numberanalytics.com The conditions for this reaction, including temperature and the ratio of acids, can be controlled to achieve the desired product. numberanalytics.com For instance, the nitration of ortho-chlorotoluene is a known route to produce a dinitrobiphenyl derivative in a classic Ullmann reaction. byjus.com The reactivity of the aryl halide in the subsequent ether synthesis follows the general trend of I > Br > Cl > F, which is an important consideration in selecting the starting material. numberanalytics.com

Preparation of Substituted Phenol Reactants

The other key reactant is a substituted phenol, in this case, 4-cresol (p-cresol). 4-cresol is a commercially available compound, but it can also be synthesized through various methods. One approach involves the diazotization of sulfanilic acid followed by reaction with m-cresol (B1676322) to produce p-(4-hydroxy-o-tolylazo)benzenesulfonic acid, which can then be catalytically reduced to 4-amino-m-cresol. google.com Another method for preparing substituted cresols is through the chlorination of o-cresol (B1677501) using sulfuryl chloride, which has been reported to yield 4-chloro-o-cresol with high selectivity. prepchem.com Industrially, cresols can be obtained from coal tar or synthesized from toluene (B28343). 4-cresol is also a known metabolite of tyrosine metabolism by intestinal microflora. rupahealth.com For the ether synthesis reaction, the phenol is typically converted to its more nucleophilic phenoxide salt by treatment with a base.

Reaction Condition Optimization for Enhanced Yield and Selectivity

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound. Key parameters that are manipulated include temperature, reaction time, and the stoichiometry of reactants and catalysts.

Temperature and Time Dependency

The synthesis of diaryl ethers like this compound is highly dependent on temperature and reaction time. Traditional Ullmann condensations often require high temperatures, sometimes exceeding 200°C, and are typically conducted in high-boiling polar aprotic solvents like N-methylpyrrolidone (NMP), dimethylformamide (DMF), or nitrobenzene. wikipedia.orgiitk.ac.in For example, the coupling of ortho-chloronitrobenzene to form 2,2'-dinitrobiphenyl (B165474) is carried out at approximately 227°C. byjus.com However, modern variations of the Ullmann reaction and other coupling methods aim for milder conditions. lscollege.ac.in Research has shown that in the presence of cesium carbonate, electron-deficient aryl bromides can react with phenols at a lower temperature of 70°C in NMP over 6 hours, even without a copper catalyst. umass.edu In Williamson ether synthesis, increasing the temperature can increase the reaction rate but may also lead to undesirable side reactions. numberanalytics.com Microwave-assisted synthesis has also been employed to accelerate reaction rates by rapidly and uniformly heating the reactants. numberanalytics.com

A study on the synthesis of a similar diaryl ether, 1-methoxy-4-[(4-nitrophenoxy)methyl]benzene, involved a reaction time of 24 hours at room temperature. prepchem.com The optimal reaction time is a balance between achieving high conversion of starting materials and minimizing the formation of degradation products.

Stoichiometric Control of Reactants and Catalysts

The stoichiometry of the reactants and the amount of catalyst are crucial for controlling the outcome of the synthesis. In Ullmann-type reactions, stoichiometric amounts of copper were traditionally used. wikipedia.org However, catalytic amounts of copper, often in the form of copper(I) salts like CuI, are now more common. wikipedia.orgiitk.ac.in The use of soluble copper catalysts supported by ligands can improve the reaction's efficiency. wikipedia.org

In a typical Williamson ether synthesis, a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) is used in stoichiometric amounts to deprotonate the phenol, forming the reactive alkoxide. numberanalytics.com The choice of base and its stoichiometry can significantly impact the yield.

The following interactive table summarizes the effect of different bases and solvents on the yield of a generic Williamson ether synthesis, illustrating the importance of stoichiometric and catalytic control.

BaseSolventYield (%)
NaHDMF85
KOtBuDMSO90
NaOHH₂O40
(Data is illustrative of general trends in Williamson ether synthesis) numberanalytics.com

For copper-catalyzed reactions, the catalyst loading is a key parameter to optimize. While higher catalyst loading might increase the reaction rate, it can also lead to higher costs and more difficult purification. Research has focused on developing highly active catalysts that can be used in low concentrations.

Methodological Approaches for Compound Isolation and Purification in Research Settings

After the synthesis, the desired product, this compound, must be isolated from the reaction mixture and purified. Common techniques employed in research laboratories include extraction, chromatography, and recrystallization.

Initially, a workup procedure is typically performed, which may involve quenching the reaction and extracting the product into an organic solvent. stackexchange.com The organic layer is then washed, dried, and the solvent is removed under reduced pressure. stackexchange.com

Column Chromatography:

Column chromatography is a widely used method for purifying nitro-aromatic compounds. wpmucdn.comacs.org Silica (B1680970) gel is a common stationary phase. stackexchange.comacs.org The choice of eluent (mobile phase) is critical for achieving good separation. A solvent system of hexane (B92381) and ethyl acetate (B1210297) is frequently used, with the polarity being adjusted to effectively separate the product from unreacted starting materials and byproducts. stackexchange.comacs.org Because the nitro group is polar, nitro compounds tend to have stronger interactions with the polar silica gel stationary phase compared to less polar impurities. stackexchange.comwpmucdn.com

The following table provides an example of a solvent gradient that might be used for the purification of a nitro-compound via column chromatography.

Eluent Composition (Hexane:Ethyl Acetate)PolarityTypical Eluted Compounds
95:5LowLess polar impurities, unreacted aryl halide
80:20MediumThis compound
60:40HighMore polar byproducts, unreacted phenol
(This is a representative example and the optimal conditions would need to be determined experimentally) stackexchange.comacs.org

Recrystallization:

Recrystallization is another powerful technique for purifying solid organic compounds. libretexts.orgmt.com The principle behind this method is the difference in solubility of the compound and its impurities in a particular solvent at different temperatures. libretexts.org An ideal solvent for recrystallization will dissolve the compound well at high temperatures but poorly at low temperatures. youtube.com The impure solid is dissolved in a minimum amount of hot solvent, and as the solution cools, the pure compound crystallizes out, leaving the impurities dissolved in the mother liquor. youtube.com The pure crystals are then collected by filtration. libretexts.org For diaryl ethers, a mixed solvent system, such as chloroform-cyclohexane, has been used for recrystallization. prepchem.com

Mechanistic Investigations of 1 Methyl 4 4 Nitrophenoxy Benzene Reactivity

Electrophilic Aromatic Substitution (EAS) on the Toluene (B28343) Moiety

The toluene portion of 1-methyl-4-(4-nitrophenoxy)benzene is substituted with a methyl group and a (4-nitrophenoxy) group in a para arrangement. Both of these substituents are known to be activating and ortho, para-directing for electrophilic aromatic substitution (EAS) reactions. vanderbilt.edulibretexts.org The electron-donating nature of these groups increases the nucleophilicity of the benzene (B151609) ring, making it more reactive towards electrophiles than benzene itself. vanderbilt.edulibretexts.org

Influence of the Phenoxy Substituent on Regioselectivity

The regiochemical outcome of EAS reactions on the toluene ring is determined by the directing effects of the methyl and phenoxy substituents. The methyl group (-CH₃) is an activating, ortho, para-director due to inductive effects and hyperconjugation. vanderbilt.edu The phenoxy group (-OAr) is also a strongly activating, ortho, para-director, primarily due to the resonance donation of a lone pair of electrons from the ether oxygen into the aromatic π-system. libretexts.orgyoutube.com

In this compound, the substituents are para to each other. Therefore, electrophilic attack is directed to the positions ortho to each substituent.

The methyl group at C1 directs incoming electrophiles to the C2 and C6 positions.

The (4-nitrophenoxy) group at C4 directs incoming electrophiles to the C3 and C5 positions.

The phenoxy group is generally a more powerful activating group than a methyl group. For instance, anisole (B1667542) (methoxybenzene) undergoes nitration about 10,000 times faster than benzene, while toluene reacts about 25 times faster. libretexts.org This suggests that the positions ortho to the phenoxy group (C3 and C5) would be more strongly activated and are the predicted major sites of substitution. However, steric hindrance from the bulky phenoxy group might favor substitution at the less hindered positions ortho to the smaller methyl group (C2 and C6). The precise product distribution would depend on the specific electrophile and reaction conditions. libretexts.org

Examination of Common Electrophiles (e.g., Nitrating Agents, Halogens, Sulfonating Agents)

The activated toluene ring of this compound is expected to react readily with a variety of common electrophiles.

EAS Reaction Typical Reagents Electrophile Predicted Products
Nitration HNO₃, H₂SO₄Nitronium ion (NO₂⁺)2-nitro-4-(4-nitrophenoxy)-1-methylbenzene and/or 3-nitro-4-(4-nitrophenoxy)-1-methylbenzene
Halogenation Br₂, FeBr₃ or Cl₂, AlCl₃Br⁺ or Cl⁺2-bromo-4-(4-nitrophenoxy)-1-methylbenzene and/or 3-bromo-4-(4-nitrophenoxy)-1-methylbenzene
Sulfonation SO₃, H₂SO₄SO₃ (or HSO₃⁺)4-(4-nitrophenoxy)-1-methylbenzene-2-sulfonic acid and/or 4-(4-nitrophenoxy)-1-methylbenzene-3-sulfonic acid
Friedel-Crafts Alkylation R-Cl, AlCl₃Carbocation (R⁺)Substitution at positions 2, 3, 5, or 6, subject to steric and electronic effects. Rearrangements are possible.
Friedel-Crafts Acylation RCOCl, AlCl₃Acylium ion (RCO⁺)Substitution at positions 2, 3, 5, or 6. This reaction is generally less prone to multiple substitutions.

This table presents predicted outcomes based on general principles of electrophilic aromatic substitution.

Elucidation of Reaction Intermediates (e.g., Benzenonium Ions)

The mechanism of electrophilic aromatic substitution proceeds through a two-step process involving a resonance-stabilized carbocation intermediate known as a benzenonium ion (or arenium ion). msu.edu

Formation of the Benzenonium Ion : The π electrons of the aromatic ring attack the electrophile (E⁺), forming a new C-E bond and breaking the aromaticity of the ring. This is the slow, rate-determining step. msu.edu

Deprotonation : A weak base removes a proton from the carbon atom bearing the new electrophile, restoring the aromatic π-system. msu.edu

The stability of the intermediate benzenonium ion is crucial in determining the reaction's regioselectivity. For substitution ortho or para to an electron-donating group like a phenoxy or methyl group, a key resonance structure can be drawn where the positive charge is located on the carbon atom directly attached to the substituent. This allows the substituent to directly stabilize the positive charge through resonance (for the phenoxy group) or hyperconjugation (for the methyl group), thus lowering the activation energy for the formation of these intermediates. libretexts.orgyoutube.com In contrast, for meta attack, no such directly stabilized resonance structure is possible. youtube.com

Reactivity and Transformations of the Nitro Group

The nitro group (-NO₂) on the second aromatic ring is a strong electron-withdrawing group, deactivating this ring towards electrophilic substitution. Its primary reactivity involves reduction to an amino group (-NH₂).

Reduction Reactions to Amino Derivatives

The conversion of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis. masterorganicchemistry.com This reduction can be achieved using various methods, including catalytic hydrogenation or treatment with metals like iron, tin, or zinc in acidic conditions. masterorganicchemistry.comwikipedia.org This transformation is significant as it converts a strongly deactivating, meta-directing nitro group into a strongly activating, ortho, para-directing amino group, profoundly altering the reactivity of the second aromatic ring. masterorganicchemistry.com

Catalytic Hydrogenation Methods

Catalytic hydrogenation is a widely used and efficient method for the reduction of nitroarenes to anilines. wikipedia.orggoogle.com This process typically involves reacting the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst.

Common Catalysts and Conditions:

Palladium on Carbon (Pd/C): This is one of the most common and effective catalysts for nitro group reduction. The reaction can often be carried out under mild conditions (e.g., room temperature and atmospheric pressure of H₂). rsc.orgorganic-chemistry.org

Platinum(IV) Oxide (PtO₂, Adams' catalyst): This is another highly effective catalyst for this transformation. wikipedia.orggoogle.com

Raney Nickel (Raney Ni): A nickel-aluminum alloy, it is also a powerful catalyst for hydrogenations. wikipedia.org

The general reaction is as follows: R-NO₂ + 3 H₂ --(Catalyst)--> R-NH₂ + 2 H₂O

The catalytic hydrogenation is generally highly chemoselective, meaning the nitro group can be reduced without affecting other functional groups like the ether linkage or the other aromatic ring, especially under mild conditions. acs.org

Catalyst System Typical Conditions Selectivity
H₂, Pd/C Methanol or Ethanol solvent, room temperature, 1-4 atm H₂High for nitro group reduction. The aromatic rings and ether bond are typically unaffected.
H₂, PtO₂ Acetic acid or Ethanol solvent, room temperature, 1-4 atm H₂Very effective, may require milder conditions to avoid ring hydrogenation.
H₂, Raney Ni Ethanol solvent, may require slightly elevated temperature and pressureHighly active, care must be taken to avoid over-reduction.
Transfer Hydrogenation (e.g., HCOOH, NaBH₄) Pd/C, Iron saltsAn alternative to using H₂ gas, often with high selectivity. rsc.orgorganic-chemistry.org

This table provides a summary of common catalytic hydrogenation methods for nitro group reduction.

Chemical Reduction Methodologies (e.g., Tin Dichloride/Hydrochloric Acid)

The reduction of the nitro group in aromatic compounds is a fundamental transformation in organic synthesis. For substrates like this compound, a common and effective method for converting the nitro group to a primary amine is through the use of a metal in acidic conditions, such as tin (Sn) or tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid (HCl). nih.govrsc.org

Table 1: Reagents for Nitro Group Reduction

Reagent System Product Functional Group Key Features
Tin (Sn) / Hydrochloric Acid (HCl) Primary Amine Standard method for complete reduction of nitroarenes. nih.gov
Tin(II) Chloride (SnCl₂) / HCl Primary Amine A common alternative to metallic tin. rsc.org
Zinc (Zn) / Ammonium (B1175870) Chloride (NH₄Cl) N-Arylhydroxylamine Can provide selective reduction to the hydroxylamine (B1172632) stage. orgsyn.org

Potential for Conversion to Other Functional Groups (e.g., Carbonyl, Hydroxylamine, Azo)

The nitro moiety of this compound is a versatile precursor for a variety of other functional groups. While complete reduction yields the amine, careful selection of reagents and reaction conditions can lead to intermediate reduction products or subsequent derivatization.

Hydroxylamine Formation: The reduction of a nitro group can be halted at the N-arylhydroxylamine stage. This partial reduction can be achieved using specific reagents such as zinc dust in an aqueous solution of ammonium chloride or through catalytic hydrogenation with carefully chosen catalysts, like platinum on silica (B1680970) (Pt/SiO₂) or silver on titania (Ag/TiO₂), often in the presence of promoters or inhibitors to prevent over-reduction to the amine. nih.govorgsyn.orgrsc.orgmdpi.com For instance, the use of supported platinum catalysts in the presence of additives like dimethyl sulfoxide (B87167) (DMSO) can inhibit the further hydrogenation of the hydroxylamine to the corresponding aniline. rsc.org

Azo Compound Synthesis: Azo compounds, characterized by the -N=N- linkage, can be synthesized from the amine derivative of this compound. The synthesis is a two-step process. First, the primary aromatic amine, obtained from the reduction of the nitro group, is treated with a source of nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like HCl at low temperatures (0–5 °C), to form a diazonium salt. ajgreenchem.comyoutube.com This diazonium salt is an electrophile and can then undergo an electrophilic aromatic substitution reaction, known as a diazo coupling reaction, with an electron-rich aromatic compound (the coupling agent), such as a phenol (B47542) or another aniline, to form the stable azo compound. ajgreenchem.comresearchgate.net

The conversion to a carbonyl group from a nitro group on an aromatic ring is not a direct transformation.

Cleavage of the Aromatic Ether Linkage

The ether bond in diaryl ethers like this compound is notably stable and resistant to cleavage due to the sp² hybridization of the carbon atoms, which results in stronger C-O bonds compared to those in alkyl ethers. libretexts.org

Cleavage of diaryl ethers is challenging and typically requires harsh reaction conditions or specific reagents.

Strong Acids: Unlike alkyl ethers, which can be cleaved by strong hydrohalic acids like HBr or HI, diaryl ethers are generally unreactive to these reagents under normal conditions. libretexts.orgwikipedia.org This is because the phenyl-oxygen bond is strong and the sp²-hybridized carbon of the aromatic ring is resistant to nucleophilic attack by either Sₙ1 or Sₙ2 mechanisms. libretexts.orgmasterorganicchemistry.com

Strongly Basic Agents: Certain organometallic compounds, which are strongly basic, can cleave ethers. wikipedia.org

Catalytic Methods: Some transition-metal-catalyzed methods have been developed for the cleavage of C-O bonds, which can be applicable to aryl ethers. organic-chemistry.org For example, palladium-catalyzed deprotection of allyl aryl ethers is possible under mild conditions. organic-chemistry.org

The presence of a strong electron-withdrawing group, such as the nitro group, in the para position significantly activates the aromatic ring towards nucleophilic aromatic substitution (SₙAr). This electronic effect can facilitate the cleavage of the ether linkage. The nitro group helps to stabilize the negative charge that develops in the ring during the formation of the Meisenheimer complex, which is the key intermediate in the SₙAr mechanism.

In the context of this compound, the nitro group on one ring makes the ipso-carbon (the carbon atom bonded to the ether oxygen) highly electrophilic and susceptible to attack by strong nucleophiles. This can lead to the displacement of the p-cresolate leaving group. For instance, anilines with enhanced N-acidity have been shown to displace activated aromatic nitro-groups in the presence of potassium carbonate in dipolar aprotic solvents, suggesting a similar nucleophilic attack could cleave the ether bond if a suitable nucleophile is employed. rsc.org The reaction is driven by the ability of the nitro group to delocalize the incoming negative charge, thereby lowering the activation energy for the cleavage process.

Reactions at the Benzylic Methyl Position

The methyl group attached to the benzene ring is a benzylic position, which exhibits enhanced reactivity compared to a typical alkyl group. rsc.org

The benzylic carbon of the methyl group in this compound can be oxidized to a carboxylic acid using strong oxidizing agents. rsc.orgthieme-connect.de A crucial requirement for this reaction is the presence of at least one hydrogen atom on the benzylic carbon. google.commasterorganicchemistry.com

A common and effective reagent for this transformation is potassium permanganate (B83412) (KMnO₄), often used under heated and alkaline or acidic conditions, followed by an acidic workup. masterorganicchemistry.comlibretexts.org Regardless of the length of the alkyl side chain, it is oxidized down to a single carboxyl group attached to the ring. rsc.org The reaction is believed to proceed through a free-radical mechanism, initiated by the abstraction of a benzylic hydrogen. masterorganicchemistry.com The stability of the intermediate benzylic radical, which is resonance-stabilized by the aromatic ring, explains the specificity of the oxidation at this position. thieme-connect.de Other strong oxidizing agents like chromic acid can also be used. thieme-connect.de

Table 2: Oxidation of Benzylic Methyl Group

Reagent Product Conditions
Potassium Permanganate (KMnO₄) Carboxylic Acid Typically requires heat and basic or acidic conditions, followed by acid workup. masterorganicchemistry.comlibretexts.org
Chromic Acid (H₂CrO₄) Carboxylic Acid Strong oxidizing agent for benzylic oxidation. thieme-connect.de

Nucleophilic Substitution at the Benzylic Carbon (SN1/SN2 Mechanistic Considerations)

The reactivity of this compound at the benzylic carbon—the carbon atom of the methyl group—towards nucleophilic substitution is contingent upon the introduction of a suitable leaving group at this position (e.g., via radical halogenation to form a benzylic halide). Once a leaving group is present, the substitution can proceed via either an SN1 or SN2 mechanism, with the pathway being determined by the reaction conditions and substrate structure.

The benzylic carbon in this compound is primary. Typically, primary substrates strongly favor the SN2 pathway due to the significant instability of the corresponding primary carbocation required for an SN1 mechanism. organic-chemistry.orgchemistry.coach The SN2 reaction involves a concerted, single-step mechanism where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. masterorganicchemistry.com This backside attack leads to an inversion of stereochemical configuration if the carbon is chiral. organic-chemistry.org

However, the benzylic position presents a unique case. While the carbon is primary, a potential carbocation formed at this position is stabilized by resonance with the adjacent benzene ring. chemistry.coach This delocalization of positive charge across the aromatic system makes the benzylic carbocation significantly more stable than a simple primary carbocation. This enhanced stability can make an SN1 pathway, which proceeds through a carbocation intermediate, more viable than for other primary substrates. chemistry.coachmasterorganicchemistry.com The SN1 mechanism is a stepwise process: the leaving group first departs to form a planar carbocation, which is then attacked by the nucleophile from either face, typically leading to a racemic mixture of products if the carbon was chiral. organic-chemistry.orgmasterorganicchemistry.com

Therefore, nucleophilic substitution at a derivatized benzylic carbon of this compound exists in a borderline region. The primary nature of the carbon favors an SN2 reaction, while resonance stabilization of the potential carbocation makes an SN1 reaction plausible. chemistry.coach The specific pathway that predominates would be highly sensitive to the solvent polarity, the strength of the nucleophile, and the nature of the leaving group.

FeatureSN1 PathwaySN2 Pathway
Substrate Favored by tertiary > secondary >> primary. Possible for benzylic. chemistry.coachFavored by methyl > primary > secondary. youtube.com
Mechanism Stepwise (loss of leaving group, then nucleophilic attack). masterorganicchemistry.comConcerted (simultaneous attack and departure). masterorganicchemistry.com
Intermediate Carbocation. masterorganicchemistry.comNone (proceeds through a transition state). organic-chemistry.org
Rate Law Unimolecular: Rate = k[Substrate]. masterorganicchemistry.comBimolecular: Rate = k[Substrate][Nucleophile]. youtube.com
Stereochemistry Racemization (mixture of inversion and retention). organic-chemistry.orgInversion of configuration. organic-chemistry.org

Kinetic and Thermodynamic Characterization of Reaction Pathways

Rate Law Determination and Kinetic Parameters

The rate law for a reaction provides critical insight into its mechanism. For nucleophilic substitution reactions, the rate law distinguishes between unimolecular (SN1) and bimolecular (SN2) pathways. An SN1 reaction follows a first-order rate law that is dependent only on the concentration of the substrate, reflecting that the rate-determining step is the unimolecular dissociation of the leaving group. masterorganicchemistry.com In contrast, an SN2 reaction follows a second-order rate law, with the rate being dependent on the concentrations of both the substrate and the nucleophile, as they are both present in the single, rate-determining step. youtube.com

Kinetic studies on analogous ether compounds provide a framework for understanding the potential behavior of this compound. For instance, the n-butylaminolysis of 4-nitrophenyl (4-methylphenoxy) formate (B1220265) in benzene was found to be catalyzed by the nucleophile, with the observed second-order rate constant showing a complex dependence on the concentration of various additives. ajol.info This indicates a bimolecular process where the nucleophile actively participates in the rate-determining step, consistent with an SN2-like or, in the case of aromatic substitution, an SNAr mechanism.

A hypothetical kinetic study of a substitution reaction involving this compound could yield data similar to that presented in the table below, which illustrates how the initial rate changes with reactant concentrations.

Experiment[Substrate] (M)[Nucleophile] (M)Initial Rate (M/s)
10.100.101.2 x 10⁻⁴
20.200.102.4 x 10⁻⁴
30.100.202.4 x 10⁻⁴

In this illustrative data, doubling the substrate concentration (Exp. 1 vs. 2) doubles the rate, and doubling the nucleophile concentration (Exp. 1 vs. 3) also doubles the rate. This would lead to the determination of a second-order rate law: Rate = k[Substrate][Nucleophile], suggesting an SN2 mechanism.

Activation Energy and Transition State Analysis

The activation energy (Ea) represents the minimum energy required for a reaction to occur and is closely related to the structure of the transition state. In an SN1 reaction, the rate-determining step is the formation of the carbocation intermediate, and the transition state resembles this high-energy species. masterorganicchemistry.com Factors that stabilize the carbocation, such as the resonance in a benzylic system, will lower the activation energy and increase the reaction rate. chemistry.coach

For an SN2 reaction, there is a single transition state in which the central carbon atom is transiently bonded to five groups: the incoming nucleophile and the departing leaving group are in apical positions of a trigonal bipyramidal structure. masterorganicchemistry.com This crowded transition state is sensitive to steric hindrance.

In the context of this compound, substitution at the benzylic carbon would have its activation energy influenced by these competing factors. While the primary nature of the carbon would suggest a high-energy SN1 transition state, resonance stabilization would lower it. Conversely, the SN2 transition state would be relatively unhindered.

It is also important to consider nucleophilic aromatic substitution (SNAr) on the nitro-activated ring, a common pathway for such compounds. masterorganicchemistry.com The transition state for an SNAr reaction is a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. chemistry.coach The presence of the strong electron-withdrawing nitro group is crucial for stabilizing this negatively charged intermediate, thereby lowering the activation energy for the reaction. chemistry.coachmasterorganicchemistry.com

Brønsted-Type Plots for Nucleophilic Reactions Involving Analogous Structures

Brønsted-type plots are a powerful tool in physical organic chemistry for investigating reaction mechanisms, particularly the nature of the transition state in nucleophilic substitution reactions. frontiersin.org The plot correlates the logarithm of the rate constant (log k) for a series of related nucleophiles with their corresponding pKa values (a measure of basicity). researchgate.net The relationship is described by the Brønsted equation: log k = βnuc * pKa + C.

The slope of this plot, known as the Brønsted coefficient (βnuc), provides information about the degree of bond formation between the nucleophile and the electrophilic center in the rate-determining transition state. researchgate.net

A large βnuc value (approaching 1.0) indicates that the transition state is product-like, with a significant positive charge buildup on the nucleophile and extensive bond formation.

A small βnuc value (approaching 0) suggests a reactant-like transition state with very little bond formation.

Kinetic studies on analogous aromatic systems provide valuable examples. The reaction of 2,4-dinitrophenyl benzenesulfonates with a series of substituted pyridines yielded a linear Brønsted-type plot with a βnuc value of 0.62. researchgate.net This substantial value suggests a mechanism where bond formation is significantly advanced in the transition state. In other systems, such as the reaction of 2-chloro-5-nitro pyrimidine (B1678525) with α-nucleophiles, split or curved Brønsted plots have been observed. frontiersin.orgresearchgate.net Such non-linearity can indicate a change in the rate-determining step or a different mechanism for different classes of nucleophiles within the series. frontiersin.org

Below is a table with hypothetical data illustrating a Brønsted-type relationship for a reaction with an analogous ether.

Nucleophile (Pyridine Derivative)pKaRate Constant, k (M⁻¹s⁻¹)log(k)
4-Methoxypyridine6.65.2 x 10⁻²-1.28
4-Methylpyridine6.01.5 x 10⁻²-1.82
Pyridine5.23.0 x 10⁻³-2.52
3-Chloropyridine2.84.1 x 10⁻⁵-4.39
3-Cyanopyridine1.52.5 x 10⁻⁶-5.60

Plotting log(k) versus pKa for this data would yield a linear relationship, allowing for the calculation of the βnuc value and providing mechanistic insight.

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For 1-methyl-4-(4-nitrophenoxy)benzene, both ¹H and ¹³C NMR provide critical data on the chemical environment of each proton and carbon atom.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aliphatic methyl protons and the aromatic protons on its two phenyl rings.

The single methyl group (–CH₃) attached to one of the benzene (B151609) rings is anticipated to produce a singlet signal, typically in the range of δ 2.3-2.5 ppm. This signal integrates to three protons.

The aromatic region of the spectrum is more complex, featuring signals from eight protons distributed across two para-substituted benzene rings. Due to the ether linkage and the electron-withdrawing nitro group, these protons experience different degrees of shielding, leading to a characteristic splitting pattern.

Protons on the Nitrophenoxy Ring: The two protons adjacent to the nitro group (H-3' and H-5') are the most deshielded due to the strong electron-withdrawing nature of the NO₂ group. They are expected to appear as a doublet at approximately δ 8.2-8.4 ppm. The two protons adjacent to the ether linkage (H-2' and H-6') would appear as a doublet at a slightly higher field, around δ 7.0-7.2 ppm. biosynth.com

Protons on the Tolyl Ring: The four protons on the methyl-substituted ring are expected to appear as two distinct doublets. The protons ortho to the methyl group (and meta to the ether linkage) and the protons meta to the methyl group (and ortho to the ether linkage) will have slightly different chemical shifts, typically in the range of δ 6.9-7.4 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Predicted values are based on analysis of structurally similar compounds.

Protons Predicted Chemical Shift (δ, ppm) Multiplicity
Methyl (–CH₃) 2.4 Singlet
Aromatic (H-2', H-6') 7.1 Doublet
Aromatic (H-3', H-5') 8.3 Doublet

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, a total of 10 distinct signals are expected in the aromatic region (for the 12 aromatic carbons, with 2 pairs being equivalent by symmetry) and one signal in the aliphatic region.

The aliphatic carbon of the methyl group is expected to appear at the highest field, typically around δ 20-22 ppm. The aromatic carbons will resonate between δ 115 and δ 165 ppm. The carbon atoms directly bonded to the electronegative oxygen and nitro groups will be the most downfield (deshielded).

The carbon bearing the nitro group (C-4') is expected to be significantly deshielded.

The carbons bonded to the ether oxygen (C-4 and C-1') will also appear at a low field.

The remaining aromatic carbons will appear at intermediate chemical shifts.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is instrumental in identifying the key functional groups within a molecule by detecting their characteristic vibrational frequencies.

The nitro group (–NO₂) is a strong infrared absorber and displays two prominent and characteristic stretching vibrations.

Asymmetric Stretching (νas): A strong band is expected in the region of 1500–1560 cm⁻¹.

Symmetric Stretching (νs): A medium to strong band is expected between 1315 and 1370 cm⁻¹.

The presence of these two distinct, strong absorptions provides clear evidence for the nitro functionality in the molecule.

The diaryl ether linkage (C–O–C) is characterized by a strong, asymmetric stretching vibration. This absorption band is typically observed in the fingerprint region of the IR spectrum, generally between 1200 and 1275 cm⁻¹. The specific position can be influenced by the electronic nature of the attached aromatic rings.

Table 2: Characteristic IR Absorption Bands for this compound

Functional Group Vibration Expected Wavenumber (cm⁻¹)
Nitro (–NO₂) Asymmetric Stretch 1500 - 1560
Nitro (–NO₂) Symmetric Stretch 1315 - 1370
Diaryl Ether (C–O–C) Asymmetric Stretch 1200 - 1275
Aromatic C-H Stretch 3030 - 3100

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns under electron ionization (EI). The molecular formula for this compound is C₁₃H₁₁NO₃, which corresponds to a monoisotopic mass of approximately 229.07 Da.

The mass spectrum would show a molecular ion peak (M⁺) at m/z = 229. The fragmentation pattern would likely involve the cleavage of the ether bond, which is a common fragmentation pathway for diaryl ethers. This would lead to fragment ions corresponding to the tolyloxy radical cation and the nitrophenoxy radical cation, or their corresponding charged fragments. Other potential fragmentations include the loss of the nitro group (–NO₂) or a nitro-oxygen atom (–O).

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound

X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture

X-ray crystallography is the definitive technique for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. This method would provide invaluable information on the molecular geometry and the packing of this compound molecules in the crystal lattice.

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles (e.g., Nitro Group Twist)

Based on the analysis of analogous structures, the bond lengths within the two benzene rings of this compound are expected to be typical for aromatic systems, falling in the range of 1.36 to 1.40 Å. The C-O-C ether linkage would likely exhibit a bond angle of approximately 118-120°, and the C-N bond of the nitro group is anticipated to be around 1.47 Å.

A key structural feature of nitroaromatic compounds is the twist of the nitro group relative to the plane of the benzene ring. This dihedral angle is a result of a balance between electronic effects (resonance stabilization favoring planarity) and steric hindrance. In related compounds, this twist can vary. For example, in different polymorphs of 1-nitro-4-(4-nitrophenoxy)benzene, the nitro groups are inclined to their attached benzene rings by angles ranging from approximately 4° to 13°. nih.gov Similarly, in 1-chloro-2-methyl-4-nitrobenzene, the nitro group is twisted by about 6.2° from the phenyl ring plane. researchgate.net Therefore, a similar non-planar arrangement of the nitro group would be expected for this compound.

The two aromatic rings are not expected to be coplanar. The dihedral angle between the planes of the p-cresol (B1678582) ring and the nitrophenyl ring will be a defining feature of the molecular conformation. In 1-nitro-4-(4-nitrophenoxy)benzene, the two aromatic rings are inclined to one another by angles of 56.14° and 66.75° in its different polymorphs. nih.gov A significant twist is therefore also predicted for this compound.

Investigation of Intermolecular Interactions (e.g., C-H···O Hydrogen Bonds, Aromatic Stacking)

The supramolecular architecture of crystalline this compound would be directed by a combination of weak intermolecular forces.

C-H···O Hydrogen Bonds: The presence of the electron-withdrawing nitro group and the ether oxygen atom makes them potent hydrogen bond acceptors. It is highly probable that the crystal structure would be stabilized by a network of weak C-H···O hydrogen bonds, where hydrogen atoms from the aromatic rings and the methyl group interact with the oxygen atoms of the nitro groups and the ether linkage of neighboring molecules. Such interactions are a common feature in the crystal packing of nitro-substituted aromatic compounds. nih.gov

Aromatic Stacking: Pi-pi stacking interactions between the electron-rich p-cresol ring and the electron-deficient nitro-substituted phenyl ring of adjacent molecules are also anticipated to play a significant role in the crystal packing. These interactions, which can be in a parallel-displaced or T-shaped arrangement, are a major stabilizing force in the crystals of many aromatic compounds. The presence of both an electron-donating methyl group and an electron-withdrawing nitro group would influence the electrostatic potential of the aromatic rings, likely favoring offset stacking arrangements to maximize attractive interactions.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its density-based equivalent) to determine electron distribution and energy levels, which govern the molecule's structure and reactivity.

Density Functional Theory (DFT) is a robust method for investigating the electronic properties of organic molecules. researchgate.net By using functionals like B3LYP with a suitable basis set (e.g., 6-31G* or 6-311++G(d,p)), the molecular geometry of 1-methyl-4-(4-nitrophenoxy)benzene can be optimized to its lowest energy state. walisongo.ac.idsemanticscholar.org This optimized structure is the foundation for further calculations.

Key electronic properties derived from DFT are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between HOMO and LUMO (ΔE) is a critical parameter for assessing molecular stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.net For aromatic nitro compounds, the strong electron-withdrawing nature of the nitro group typically lowers the LUMO energy, making the molecule a better electron acceptor.

From these orbital energies, several global reactivity descriptors can be calculated to quantify chemical behavior. These descriptors, often referred to as conceptual DFT, provide a framework for understanding a molecule's stability and reaction tendencies.

Interactive Table 1: Illustrative Global Reactivity Descriptors for this compound

This table presents a hypothetical set of reactivity descriptors for this compound, calculated from theoretical HOMO and LUMO energies. These values are illustrative and based on typical results for similar aromatic nitro compounds.

DescriptorFormulaDefinitionIllustrative Value
HOMO Energy (EH)-Energy of the highest occupied molecular orbital-7.2 eV
LUMO Energy (EL)-Energy of the lowest unoccupied molecular orbital-2.5 eV
Energy Gap (ΔE)EL - EHIndicates chemical reactivity and stability4.7 eV
Ionization Potential (I)-EHThe energy required to remove an electron7.2 eV
Electron Affinity (A)-ELThe energy released when an electron is added2.5 eV
Electronegativity (χ)(I + A) / 2The power to attract electrons in a bond4.85 eV
Chemical Hardness (η)(I - A) / 2Resistance to change in electron distribution2.35 eV
Softness (S)1 / (2η)A measure of the molecule's polarizability0.21 eV-1
Electrophilicity Index (ω)χ2 / (2η)A measure of the energy lowering of a system when it accepts electrons5.00 eV

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting how a molecule will interact with other species, particularly in non-covalent interactions. researchgate.netnih.gov The MEP map uses a color scale to indicate charge distribution: red signifies regions of high electron density (negative potential), which are prone to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are susceptible to nucleophilic attack. Green and yellow represent areas with intermediate potential. mdpi.com

For this compound, the MEP map would predictably show a highly electronegative (red) region around the oxygen atoms of the nitro (NO₂) group, highlighting its strong electron-withdrawing character. nih.govresearchgate.net The ether oxygen atom would also exhibit a negative potential. In contrast, the aromatic protons and the region around the nitro-substituted benzene (B151609) ring may show areas of positive potential, influenced by the powerful electron-withdrawing effect of the nitro group. walisongo.ac.id Such maps are crucial for understanding intermolecular interactions, such as hydrogen bonding and stacking, which are vital in both crystal engineering and biological recognition. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum calculations describe a static molecule, Molecular Dynamics (MD) simulations provide insights into its dynamic behavior over time. nih.gov By solving Newton's equations of motion for the atoms in the system, MD simulations can model protein conformational changes, ligand binding, and the flexibility of molecules in solution. frontiersin.orgmdpi.com

For this compound, a key structural feature is the dihedral angle between the two aromatic rings, defined by the C-O-C-C linkage of the ether. MD simulations can explore the rotational energy barrier around these bonds, revealing the most stable conformations of the molecule. nih.gov Studies on similar diaryl ether compounds show that such molecules are not planar, with a significant twist between the rings. nih.gov MD simulations allow for the sampling of a vast number of molecular configurations, providing a statistical understanding of the molecule's preferred shapes and its flexibility. youtube.com This conformational analysis is essential because the three-dimensional shape of a molecule dictates how it can fit into a biological target's binding site. nih.gov

Computational Docking Studies for Potential Ligand-Target Interactions

Computational docking is a technique used to predict the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. nih.gov This method is central to structure-based drug design and helps in identifying potential drug candidates by estimating their binding affinity. chemrxiv.orgmdpi.com

Docking algorithms place the ligand (this compound) into the active site of a target protein in numerous possible conformations and orientations. A scoring function then estimates the binding free energy for each pose, typically reported as a negative value in kcal/mol, where a more negative score suggests a stronger binding affinity. nih.gov

While specific targets for this compound are not established, its structural motifs are found in molecules known to interact with various enzymes. For illustrative purposes, docking studies could be performed against enzymes like cyclooxygenases (COX) or protein kinases, which are common targets for anti-inflammatory and anti-cancer drugs.

Interactive Table 2: Illustrative Docking Scores for this compound Against Hypothetical Protein Targets

This table shows hypothetical binding affinities. The values are for demonstration purposes to illustrate the typical output of a docking calculation.

Protein TargetPDB IDFunctionIllustrative Binding Affinity (kcal/mol)
Cyclooxygenase-2 (COX-2)5KIRInflammation, Pain-8.5
Tyrosine-protein kinase ABL12HYYCell growth and proliferation-7.9
Acetylcholinesterase (AChE)4EY7Neurotransmission-9.1

Beyond a simple score, the most valuable output of a docking study is the detailed 3D model of the ligand-protein complex. This model allows for the identification of specific amino acid residues within the binding site that form key interactions with the ligand. These interactions are typically non-covalent and can include:

Hydrogen Bonds: The nitro group and the ether oxygen of this compound can act as hydrogen bond acceptors, interacting with donor residues like Arginine (Arg), Lysine (Lys), or Serine (Ser).

Hydrophobic Interactions: The two aromatic rings (p-tolyl and nitrophenyl) can form hydrophobic interactions with nonpolar residues such as Leucine (Leu), Isoleucine (Ile), and Valine (Val).

Pi-Interactions: The aromatic rings can engage in π-π stacking with aromatic residues like Phenylalanine (Phe), Tyrosine (Tyr), and Tryptophan (Trp), or form π-alkyl interactions. nih.gov

Analyzing these interactions provides a rational basis for the predicted binding affinity and can guide the chemical modification of the ligand to improve its potency and selectivity.

Hirshfeld Surface Analysis and Non-Covalent Interaction (NCI) Plots

Computational techniques such as Hirshfeld surface analysis and Non-Covalent Interaction (NCI) plots are instrumental in dissecting the intricate network of intermolecular forces that govern the crystal packing of molecular solids. nih.govnih.gov Hirshfeld surface analysis maps the electron distribution of a molecule within a crystal to visualize and quantify intermolecular contacts. mdpi.com The analysis generates a three-dimensional surface colored according to normalized contact distance (d_norm), where red spots indicate close contacts like hydrogen bonds, white areas represent van der Waals contacts, and blue regions signify areas with no significant interactions. nih.gov

Complementary to this, NCI plots provide a qualitative visualization of non-covalent interactions in real space. nih.gov This method is based on the electron density (ρ) and its reduced density gradient (s). By plotting s versus sign(λ₂)ρ, where λ₂ is the second eigenvalue of the electron-density Hessian, it is possible to distinguish between stabilizing attractive interactions (like hydrogen bonds and π-stacking) and destabilizing repulsive interactions (steric clashes). nih.gov

Visualization of Intermolecular Contacts (e.g., C-H···π, π-π Stacking)

Key non-covalent interactions that would be visualized include:

C-H···π Interactions: These weak hydrogen bonds involve the hydrogen atoms of the methyl group or the benzene rings acting as donors and the π-system of an adjacent aromatic ring acting as an acceptor. nih.gov In related crystal structures, C-H···π interactions are often observed linking molecules into layers or more complex three-dimensional networks. nih.gov The energy of a single C-H···π interaction is estimated to be around -1.5 kcal/mol. scielo.org.mx

π-π Stacking: The aromatic rings of this compound can interact through π-π stacking. These interactions can be either face-to-face or, more commonly, offset. iucr.org The presence of the electron-withdrawing nitro group and the electron-donating methyl group creates a polarized π-system, which can lead to strong polar-π interactions between molecules. nih.gov These are crucial for the stabilization of the crystal lattice. researchgate.netresearchgate.net

The NCI plot for this compound would likely show broad, greenish surfaces indicative of van der Waals forces and π-stacking between the aromatic rings, while small, reddish-brown areas might appear, indicating steric repulsion, for instance, between proximate hydrogen atoms.

Table 1: Typical Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for Aromatic Nitro Compounds. Note: This table is illustrative, based on data from related compounds. Specific percentages for the title compound would require experimental crystal structure data.

Intermolecular Contact TypeTypical Contribution (%)Description
H···H~40-45%Represents the outer surface of the molecules, most frequent contact type. nih.gov
C···H / H···C~25-30%Indicative of C-H···π interactions and general van der Waals contacts. nih.gov
O···H / H···O~10-15%Highlights the presence of hydrogen bonds, often involving the nitro group. nih.gov
C···C~5%Corresponds to π-π stacking interactions between aromatic rings. nih.gov
N···H / H···N~5%Represents contacts involving the nitrogen atoms of the nitro group. nih.gov

Quantification of Interaction Energies

The strength of the non-covalent interactions visualized by Hirshfeld and NCI analyses can be quantified using high-level quantum mechanical calculations, often employing Density Functional Theory (DFT). researchgate.netnih.gov These calculations can determine the binding energy of molecular pairs or clusters, allowing for a quantitative assessment of the forces holding the crystal together.

For instance, the interaction energy (ΔG) for phenyl-perfluorophenyl polar-π interactions, a model for the electrostatic component of π-stacking, is approximately -1.0 kcal/mol in solution. nih.gov The stabilization energy from C-H···π interactions is often in the range of -0.5 to -2.5 kcal/mol. scielo.org.mx The total stabilization energy of the crystal lattice is the sum of all such attractive interactions, counteracted by destabilizing steric repulsions. A full computational study on the this compound crystal lattice would be required to provide precise energy values for its specific packing arrangement.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, IR Frequencies)

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can be compared with experimental data to validate structural assignments. DFT calculations are widely used to predict NMR chemical shifts and infrared vibrational frequencies with a high degree of accuracy. researchgate.net

NMR Chemical Shifts: The ¹H and ¹³C NMR spectra can be predicted computationally. The chemical shifts are highly sensitive to the electronic environment of each nucleus. For this compound, the calculations would predict distinct signals for the protons and carbons of the two different aromatic rings and the methyl group. The protons on the nitrophenoxy ring are expected to be shifted further downfield compared to those on the tolyl ring due to the electron-withdrawing effect of the nitro group. chegg.com Computational models can also predict the subtle changes in chemical shifts that occur due to through-space interactions, such as the anisotropic shielding effect from a nearby aromatic ring in a C-H···π interaction. nih.gov

IR Frequencies: Theoretical calculations can predict the vibrational frequencies that correspond to the absorption bands in an infrared (IR) spectrum. researchgate.net For this compound, characteristic frequencies would be predicted for:

N-O stretching of the nitro group, typically appearing as two strong bands around 1530-1500 cm⁻¹ (asymmetric) and 1350-1330 cm⁻¹ (symmetric). nist.govnist.gov

C-O-C stretching of the ether linkage, expected in the 1270-1230 cm⁻¹ (asymmetric) and 1050-1000 cm⁻¹ (symmetric) regions.

C-H stretching of the aromatic rings (above 3000 cm⁻¹) and the methyl group (below 3000 cm⁻¹). rsc.org

Aromatic C=C stretching vibrations in the 1600-1450 cm⁻¹ region. rsc.org

A potential energy distribution (PED) analysis can be performed on the calculated vibrations to provide a detailed assignment for each normal mode. researchgate.net

Table 2: Predicted Spectroscopic Data for this compound. Note: These are estimated values based on computational models and data from similar compounds. chegg.comnist.govnist.govrsc.org

Spectroscopy TypeGroup/AtomPredicted Value
¹H NMR-CH₃ Protons~2.4 ppm (singlet)
Tolyl Ring Protons~7.0-7.3 ppm (multiplets)
Nitrophenyl Ring Protons~7.1 ppm (doublet), ~8.2 ppm (doublet)
¹³C NMR-CH₃ Carbon~21 ppm
Tolyl Ring Carbons~118-139 ppm
Nitrophenyl Ring Carbons~119-163 ppm
C-NO₂ Carbon~142 ppm
IR SpectroscopyNO₂ Asymmetric Stretch~1520 cm⁻¹
NO₂ Symmetric Stretch~1345 cm⁻¹
C-O-C Asymmetric Stretch~1250 cm⁻¹

Academic Research Applications and Advanced Materials Potential

A Versatile Building Block in Organic Synthesis

The strategic placement of functional groups in 1-methyl-4-(4-nitrophenoxy)benzene underpins its utility as a foundational molecule in the synthesis of more complex chemical architectures.

Precursor for Novel Aromatic Systems

The inherent reactivity of this compound allows it to serve as a starting point for the generation of a variety of substituted diaryl ethers. The nitro group can be readily reduced to an amine, which then can be subjected to a wide range of chemical transformations. This includes diazotization followed by substitution, allowing the introduction of various functionalities such as halogens, cyano groups, or hydroxyl groups. These transformations pave the way for the synthesis of novel aromatic compounds with tailored electronic and steric properties for applications in medicinal chemistry and materials science.

Furthermore, the presence of the methyl group offers another site for chemical modification. For instance, oxidation of the methyl group can yield a carboxylic acid, which can then be used in esterification or amidation reactions to build larger molecular frameworks.

Key Intermediate in Multi-Step Synthetic Pathways

In the intricate landscape of multi-step organic synthesis, this compound often serves as a crucial intermediate. The synthesis of complex molecules frequently requires the sequential introduction and modification of functional groups, and the predictable reactivity of this compound makes it an ideal candidate for such strategies.

For example, in the synthesis of certain pharmaceutical agents or functional dyes, the diaryl ether core of this compound can provide a stable and rigid scaffold. The nitro and methyl groups can be manipulated in a controlled manner to introduce desired pharmacophores or chromophores at specific positions. The ability to perform selective reactions on either the nitro-substituted ring or the methyl-substituted ring is a key advantage in designing efficient and convergent synthetic routes.

A Monomer and Precursor in Polymer Chemistry

The bifunctional nature of derivatives of this compound, particularly after transformation of the nitro and methyl groups, positions it as a valuable monomer in the synthesis of advanced polymers.

Synthesis of Poly(aryl ethers) and Polyimides

Following the reduction of the nitro group to an amine and oxidation of the methyl group to a carboxylic acid, the resulting amino- and carboxyl-functionalized diaryl ether can be utilized as a monomer in polycondensation reactions. The amino group can react with dianhydrides to form poly(amic acid)s, which are then thermally or chemically cyclized to produce high-performance polyimides. nasa.govkoreascience.krvt.edu These polyimides often exhibit excellent thermal stability, chemical resistance, and mechanical properties.

Similarly, the difunctional derivatives of this compound can be employed in the synthesis of poly(aryl ethers). For instance, a dihydroxy derivative, obtained through appropriate synthetic modifications, can be reacted with activated aromatic dihalides in a nucleophilic aromatic substitution reaction to yield poly(aryl ether)s. google.com These polymers are known for their high-temperature performance and good mechanical strength.

Polymer ClassMonomer Functional GroupsPolymerization Method
PolyimidesAmine and Carboxylic Acid (from nitro and methyl group modification)Polycondensation with dianhydrides
Poly(aryl ethers)Dihydroxy (from further modification)Nucleophilic Aromatic Substitution with dihalides

Preparation of Ultrabranched Polymeric Architectures

The synthesis of hyperbranched or ultrabranched polymers is an area of growing interest due to their unique properties, such as low viscosity and high solubility. Monomers derived from this compound, particularly those of the AB2 or AB3 type, can be designed to produce such complex polymeric structures. For instance, a molecule with one reactive site 'A' and two or more reactive sites 'B' can undergo self-polymerization to form a highly branched architecture. The diaryl ether core can provide the necessary structural rigidity and thermal stability to these novel materials.

Applications in Material Science

The unique combination of an electron-donating methyl group and an electron-withdrawing nitro group, bridged by a flexible ether linkage in this compound, suggests that it could be a candidate for the development of novel organic materials. The electronic asymmetry and potential for intermolecular interactions are key features for materials with interesting optical and electrical properties.

Potential for Organic Electronics

There is currently no specific research available on the application of this compound in organic electronics. The suitability of an organic molecule for such applications often depends on its charge transport properties, HOMO/LUMO energy levels, and stability. The presence of the nitro group, a strong electron-withdrawing group, would significantly lower the LUMO energy level, which could be beneficial for n-type semiconductor materials. The diaryl ether core provides a conjugated system, which is a prerequisite for charge transport. However, without experimental data on its charge mobility, thin-film morphology, and performance in electronic devices, its potential in this field remains speculative.

Development of Materials with Tailored Optical or Electrical Properties

The development of materials with tailored optical or electrical properties using this compound has not been reported in the scientific literature. In principle, the nitroaromatic and tolyl moieties could be functionalized to tune its electronic and steric properties. For instance, the introduction of additional functional groups could modify its absorption and emission spectra, or its charge-carrying capabilities. The dipole moment arising from the donor-acceptor nature of the substituents could lead to non-linear optical (NLO) properties, but this would require experimental verification.

Applications in Catalysis Research

The structural features of this compound suggest that it could be explored as a ligand in catalysis or as a substrate in organic catalytic processes. The ether oxygen and the aromatic rings offer potential coordination sites for metal centers.

Design of Ligands for Metal-Mediated Catalysis

There are no published studies on the use of this compound as a ligand for metal-mediated catalysis. Diaryl ether-based ligands are known in coordination chemistry and can be designed to create specific steric and electronic environments around a metal center. The presence of the nitro and methyl groups on the phenyl rings of this compound could influence the catalytic activity of a metal complex. However, the synthesis of such a ligand and its coordination behavior with various metals would need to be investigated to assess its potential in catalysis.

Role in Organic Catalytic Processes

The role of this compound in organic catalytic processes is not documented. As a substrate, the nitro group can undergo a variety of chemical transformations, such as reduction to an amine, which is a common reaction in organic synthesis. The ether linkage, while generally stable, can be cleaved under certain catalytic conditions. The specific reactivity of this compound in the presence of various organic catalysts is an area that remains to be explored.

Explorations in Pharmaceutical and Biological Research

Diaryl ether and nitroaromatic motifs are present in numerous biologically active compounds and pharmaceuticals. This has led to the suggestion that derivatives of this compound could be of interest in medicinal chemistry. However, there is a lack of specific research on the biological activity of this compound itself. Any discussion of its potential in this area is based on the known biological activities of related compound classes and remains speculative without direct experimental evidence.

Investigation of General Biological Activity (e.g., Antimicrobial, Anticancer)

Nitroaromatic compounds are investigated extensively for their broad-spectrum biological activities. The nitro group (NO2) is a well-known pharmacophore, and its inclusion in a molecule can impart significant antibacterial, antifungal, and antineoplastic properties. encyclopedia.pubnih.gov

Antimicrobial Activity: The biological activity of nitro-containing molecules is a significant area of study for medicinal chemists. nih.gov Research into related nitro-substituted compounds has demonstrated that their effectiveness is often linked to the position and nature of substituents on the aromatic rings. For instance, in studies on 3-arylcoumarins, which also feature aromatic rings, the presence of a nitro group was found to be a key factor in their antibacterial properties. mdpi.com Similarly, studies on other nitroaryl derivatives have identified the para-nitrophenol group as a pivotal structural feature for antibacterial activity against various resistant microorganisms, including methicillin-resistant S. aureus (MRSA) and vancomycin-resistant enterococci (VRE). nih.gov

The antimicrobial potential often depends on factors such as lipophilicity, which influences the compound's ability to interact with bacterial membranes. encyclopedia.pub The presence of halogens in addition to a nitro group on a benzene (B151609) ring has been shown to enhance antifungal properties by increasing both lipophilicity and polarity, thereby improving pharmacokinetics. encyclopedia.pub

Table 1: Antimicrobial Activity of Structurally Related Nitroaromatic Compounds

Compound Class Target Organism(s) Key Findings Reference
Nitro-substituted 3-Arylcoumarins Staphylococcus aureus, Escherichia coli Antibacterial activity depends on the substitution pattern on the 3-aryl ring; meta-substitutions are generally more favorable than para-substitutions. mdpi.com mdpi.com
Aminobenzylated 4-Nitrophenols Gram-positive bacteria (including MRSA and VRE) The para-nitrophenol group was identified as a key feature for promising antibacterial activity. nih.gov nih.gov
Halogenated Nitro-derivatives S. aureus, Candida sp. Compounds with both nitro groups and halogen atoms showed the best results, with MIC values in the range of 15.6–62.5 μg/mL for S. aureus. encyclopedia.pub encyclopedia.pub
Nitrated Benzothiazoles Pseudomonas aeruginosa Several derivatives showed significant activity, comparable to procaine penicillin, highlighting their potential as lead compounds. encyclopedia.pub encyclopedia.pub

Anticancer Activity: The structural motif of this compound is also relevant to anticancer research. Various molecules incorporating substituted benzene rings are evaluated for their potential to inhibit cancer cell proliferation. mdpi.com For example, research on novel hydrazones featuring a 4-methylsulfonylbenzene scaffold showed significant antitumor activity against numerous cancer cell lines. nih.gov While structurally different, these studies underscore the importance of substituted benzene rings in designing potential anticancer agents. The mechanisms often involve the induction of apoptosis (programmed cell death) or the inhibition of specific enzymes crucial for cancer cell survival, such as protein kinases or EGFR and HER2. mdpi.comnih.gov Studies on other complex heterocyclic compounds have also demonstrated that they can block the proliferation of breast cancer cells. nih.gov

Structure-Activity Relationship (SAR) Studies of Nitro-Substituted Aromatic Ethers

Structure-Activity Relationship (SAR) studies are fundamental to understanding how a molecule's chemical structure correlates with its biological activity. researchgate.net For nitro-substituted aromatic compounds, SAR studies help in designing molecules with enhanced potency and reduced toxicity. researchgate.netnih.gov

Key determinants of the biological activity, particularly mutagenicity, of nitroaromatic compounds include hydrophobicity and the energies of the lowest unoccupied molecular orbitals (LUMO). nih.gov The position of the nitro group and other substituents on the aromatic ring significantly influences the molecule's electronic properties and, consequently, its reactivity and interaction with biological targets. mdpi.comnih.gov

In a study of nitro-substituted 3-arylcoumarins, it was found that a nitro substituent in the meta position of the 3-aryl ring resulted in better antibacterial activity than the same substituent in the para position. mdpi.com Furthermore, the presence of an electron-donating methyl group in the meta position, combined with a nitro group on the coumarin core, yielded the most active compound. mdpi.com This indicates a complex interplay between the electronic effects of different substituents.

Table 2: Key Findings from SAR Studies of Nitroaromatic Compounds

Structural Feature Impact on Biological Activity Rationale / Mechanism Reference
Hydrophobicity A main determinant of mutagenic activity. Affects the compound's ability to cross cell membranes and interact with intracellular targets. nih.gov
Low LUMO Energy Correlates with higher mutagenic potency. A lower LUMO energy facilitates the reduction of the nitro group, which is often a key step in the metabolic activation to a toxic species. nih.gov nih.gov
Substituent Position (e.g., meta vs. para) Significantly alters antibacterial potency. Affects the electronic distribution within the molecule, influencing its interaction with bacterial targets. mdpi.com mdpi.com
Fused Aromatic Rings Compounds with three or more fused rings show much greater mutagenic potency. Increases the planarity and surface area of the molecule, potentially enhancing DNA intercalation. nih.gov nih.gov

DNA Binding and Replication Quenching Studies of Related Dinitro Compounds

The mechanism of action for many bioactive nitroaromatic compounds involves interaction with DNA. Related dinitro compounds are known to be genotoxic, with their reactive metabolic intermediates, such as nitroso and N-hydroxyamino derivatives, capable of binding covalently to DNA. researchgate.netcdc.gov This binding can lead to the formation of DNA adducts, which are critical lesions that can initiate mutations or tumor formation. researchgate.net

Studies on polyaromatic compounds, which share the feature of extensive aromatic systems, show that they can interact with DNA through intercalation. mdpi.com This process involves the stacking of the planar aromatic chromophore between the base pairs of the DNA double helix. mdpi.com Such interactions can cause changes in the DNA's secondary structure, potentially shifting it from the typical B-form to a C-form, and can interfere with processes like DNA replication and transcription. mdpi.com Spectroscopic techniques, such as UV/Vis titration and circular dichroism, are commonly used to study these binding events and determine the nature and strength of the interaction. mdpi.com

Development as Protein Degrader Building Blocks

A novel therapeutic strategy known as Targeted Protein Degradation (TPD) utilizes the cell's own machinery to eliminate disease-causing proteins. sigmaaldrich.com This is often achieved using heterobifunctional molecules called Proteolysis Targeting Chimeras (PROTACs). A PROTAC consists of three main components: a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. sigmaaldrich.combio-techne.com This induced proximity results in the ubiquitination of the target protein, marking it for destruction by the proteasome. bio-techne.com

In this context, molecules like this compound represent a rigid diaryl ether scaffold that could potentially be functionalized and incorporated as a building block in the synthesis of such degraders. The aromatic rings provide a stable, well-defined structure that can serve as part of the linker or be integrated into the ligand for the protein of interest. sigmaaldrich.com The development of diverse libraries of these "building blocks"—E3 ligase ligands pre-conjugated to various linkers with reactive handles—is crucial for efficiently synthesizing and screening new protein degraders. The defined geometry of the diaryl ether linkage could help control the spatial orientation between the target protein and the E3 ligase, a critical factor for efficient degradation.

Q & A

Q. What synthetic methodologies are recommended for preparing 1-methyl-4-(4-nitrophenoxy)benzene, and how can reaction parameters be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution (NAS), where the nitro group activates the aromatic ring for substitution. Key steps include:

Substrate Preparation : Use 4-nitrophenol and 4-methylbromobenzene as starting materials.

Reaction Conditions : Employ a polar aprotic solvent (e.g., DMF) with a base (e.g., K₂CO₃) to deprotonate the phenolic oxygen, facilitating the NAS.

Temperature Optimization : Conduct reactions at 80–100°C to balance reaction rate and side-product formation.

  • Validation : Monitor reaction progress via TLC and purify via column chromatography (silica gel, hexane/ethyl acetate gradient). Yield optimization requires iterative adjustments to solvent polarity and stoichiometry.
  • Analogous Reactions : Oxidation of methoxy-substituted benzene derivatives (e.g., ’s mechanism for hydroperoxide formation) highlights the role of electron-withdrawing groups in directing reactivity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what diagnostic signals should researchers prioritize?

  • Methodological Answer :
  • ¹H/¹³C NMR : The nitro group deshields adjacent protons, producing distinct splitting patterns. For example, the para-methyl group appears as a singlet (~δ 2.3 ppm), while nitro-substituted aromatic protons resonate downfield (~δ 8.0–8.5 ppm).
  • IR Spectroscopy : Confirm the nitro group via asymmetric/symmetric stretching vibrations (~1520 cm⁻¹ and ~1350 cm⁻¹).
  • Mass Spectrometry (MS) : Look for molecular ion peaks at m/z 243 (C₁₃H₁₁NO₃) and fragmentation patterns indicative of nitro loss.
  • Cross-Validation : Compare spectral data with structurally similar compounds, such as 4-methoxy-3-nitrobenzoic acid (), to validate assignments .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in the electronic behavior of this compound during reactivity studies?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. The nitro group lowers the LUMO energy, enhancing electrophilicity at the phenoxy ring.
  • Reaction Pathway Analysis : Use Gibbs free energy profiles (as in ’s allylic fluorination study) to compare activation barriers for competing pathways (e.g., substitution vs. ring oxidation) .
  • Software Tools : Gaussian or ORCA for DFT; visualize results with Avogadro or VMD.

Q. What strategies mitigate crystallographic data inconsistencies during structural refinement of nitroaromatic compounds?

  • Methodological Answer :
  • Software Selection : Use SHELXL () for high-resolution refinement, leveraging its robust handling of anisotropic displacement parameters for nitro groups .
  • Validation Metrics : Cross-check residual electron density maps and R-factors. For twinned crystals, employ SHELXD () for initial phasing .
  • Case Study : Compare with ORTEP-3 () for graphical validation of thermal ellipsoids and bond angles .
Crystallography Tools ApplicationReference
SHELXLSmall-molecule refinement
ORTEP-3Thermal motion visualization

Q. How does the nitro group influence the mechanistic pathways in catalytic transformations involving this compound?

  • Methodological Answer :
  • Electron-Withdrawing Effects : The nitro group stabilizes negative charges via resonance, directing reactions to the ortho/para positions.
  • Experimental Design : Use Hammett substituent constants (σ) to quantify electronic effects. For example, σₚ-NO₂ = +1.27 predicts enhanced electrophilic substitution rates.
  • Case Study : ’s free-radical oxidation mechanism for methoxy-substituted benzene derivatives illustrates how substituents dictate product distributions (e.g., hydroperoxide vs. ketone formation) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported spectral data for nitroaromatic compounds?

  • Methodological Answer :

Solvent Effects : Replicate experiments in deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆) to assess solvent-induced shifts.

Dynamic Processes : Use variable-temperature NMR to detect conformational equilibria (e.g., hindered rotation of the nitro group).

Comparative Databases : Cross-reference with NIST Chemistry WebBook () for standardized spectral libraries .

Safety and Handling

Q. What safety protocols are essential when handling nitroaromatic compounds like this compound?

  • Methodological Answer :
  • Ventilation : Use fume hoods to prevent inhalation ( recommend enclosed systems) .
  • Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and flame-resistant lab coats (per ’s guidelines) .
  • Waste Disposal : Neutralize nitro-containing waste with reducing agents (e.g., Fe/NH₄Cl) before disposal.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.